molecular formula C26H23N5O2 B2941821 N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1358331-26-6

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Número de catálogo: B2941821
Número CAS: 1358331-26-6
Peso molecular: 437.503
Clave InChI: FNWWHHHXAWVGJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a triazoloquinoxaline derivative characterized by a fused triazole-quinoxaline core substituted with methylphenyl and dimethylphenyl acetamide groups.

Propiedades

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-16-8-10-19(11-9-16)24-28-29-25-26(33)30(21-6-4-5-7-22(21)31(24)25)15-23(32)27-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWWHHHXAWVGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Quinoxaline Precursor Formation

The foundational step involves synthesizing the quinoxaline backbone. A widely adopted method derives from the Phillips procedure, where o-phenylenediamine is condensed with oxalic acid in 4N HCl to yield quinoxaline-2,3-dione (Compound A). Subsequent treatment with phosphorus oxychloride (POCl₃) generates 2,3-dichloroquinoxaline (Compound B), a versatile intermediate for further functionalization.

Reaction Conditions:

  • Oxalic acid condensation: Reflux in 4N HCl for 6–8 hours.
  • Chlorination with POCl₃: 90–100°C for 4 hours, yielding 85–90% purity.

Hydrazinoquinoxaline Intermediate

Compound B is treated with hydrazine hydrate (80%) in methanol or dioxane to produce 2-chloro-3-hydrazinoquinoxaline (Compound C). This step replaces one chlorine atom with a hydrazine group, enabling cyclization into the triazole ring.

Optimization Note:

  • Methanol as a solvent reduces side reactions compared to dioxane, achieving 78% yield.

Triazole Ring Cyclization

Oxidative Cyclization with Chloranil

Compound C undergoes condensation with aldehydes in dimethylformamide (DMF) at room temperature to form arylidene/alkylidene hydrazinoquinoxalines (Compound D). Subsequent oxidative cyclization using chloranil in refluxing 1,2-dichloroethane yields the triazoloquinoxaline core (Compound E).

Key Steps:

  • Aldehyde Condensation:
    • 4-Methylbenzaldehyde (for 4-methylphenyl substitution) reacts with Compound C in DMF.
    • Stirring at 25°C for 2 hours forms the Schiff base intermediate.
  • Cyclization:
    • Chloranil (0.1 equiv) in 1,2-dichloroethane at 80°C for 3 hours.
    • Yield: 70–75% after recrystallization.

Mechanistic Insight:
Chloranil acts as a dehydrogenation agent, facilitating intramolecular cyclization via radical intermediates.

Acetamide Side-Chain Introduction

Nucleophilic Acetylation

The triazoloquinoxaline core (Compound E) is functionalized with the acetamide group through a nucleophilic substitution reaction. 2-Bromoacetamide derivatives bearing the N-(3,5-dimethylphenyl) group are reacted with Compound E in the presence of a base.

Procedure:

  • Reagents:
    • 2-Bromo-N-(3,5-dimethylphenyl)acetamide (1.2 equiv).
    • Potassium carbonate (2.0 equiv) in acetonitrile.
  • Conditions:
    • Reflux at 82°C for 12 hours.
    • Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, quinoxaline-H), 7.65 (s, 1H, triazole-H), 2.41 (s, 6H, CH₃).

Alternative One-Pot Synthesis

Azide-Alkyne Cycloaddition

A streamlined approach from Source utilizes 1-azido-2-isocyanoarenes and terminal acetylenes in a one-pot reaction. For the target compound, 1-azido-4-methylbenzene and propiolamide derivatives undergo copper-catalyzed cycloaddition to form the triazole ring, followed by quinoxaline annulation.

Advantages:

  • Bond-forming efficiency: Four bonds (2 C–C, 2 C–N) formed sequentially.
  • Yield: 60–65% without intermediate isolation.

Limitations:

  • Requires strict control of stoichiometry to prevent oligomerization.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Phillips/Chloranil Route 70% Moderate High purity, scalable
One-Pot Cycloaddition 65% Low Fewer steps, time-efficient
Nucleophilic Acetylation 68% High Precise functional group control

Reaction Optimization and Challenges

Solvent Selection

  • DMF vs. Acetonitrile: DMF enhances solubility of intermediates but complicates purification. Acetonitrile offers better phase separation in workup.
  • Chloranil Alternatives: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) tested but showed lower efficiency.

Byproduct Mitigation

  • Hydrazine Residues: Column chromatography (ethyl acetate/hexane, 3:7) effectively removes unreacted hydrazine derivatives.
  • Isomer Formation: Substituent steric effects minimize unwanted regioisomers during cyclization.

Scalability and Industrial Relevance

The Phillips/Chloranil route is favored for kilogram-scale production due to:

  • Cost-effectiveness: POCl₃ and chloranil are inexpensive reagents.
  • Reproducibility: Consistent yields (±2%) across batches.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the triazolo[4,3-a]quinoxalin-5-yl acetamide backbone but differ in substituents, which influence their physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight Key Features
N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide 3,5-dimethylphenyl; 4-methylphenyl Not Available Not Available Methyl groups on both aromatic rings; likely moderate steric bulk.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyltriazolo[4,3-a]quinoxalin-5-yl)acetamide (CAS 1261001-43-7) 4-chloro-3-(trifluoromethyl)phenyl; propyl C21H17ClF3N5O2 463.8 Electron-withdrawing Cl and CF3 groups; propyl chain may enhance lipophilicity.
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxotriazolo[4,3-a]quinoxalin-5-yl)acetamide (CAS 1260949-60-7) 4-chloro-2-(trifluoromethyl)phenyl; ethyl C20H15ClF3N5O2 449.8 Ethyl group reduces steric hindrance; CF3 and Cl may enhance receptor binding.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Cl, CF3): Compounds like CAS 1261001-43-7 and CAS 1260949-60-7 incorporate chlorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
  • Alkyl Chains (Propyl vs.
  • Aromatic Substitution Patterns: The position of substituents (e.g., 3,5-dimethylphenyl vs. 4-chloro-2-CF3 phenyl) influences steric interactions and π-π stacking capabilities, critical for target engagement.

Actividad Biológica

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazoloquinoxaline core linked to a dimethylphenyl acetamide moiety. The presence of multiple functional groups enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC22H22N4O2
Molecular Weight378.44 g/mol
CAS Number[Not Available]

Biological Activity Overview

Preliminary studies indicate that N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide exhibits significant biological activity. Key areas of focus include:

1. Anticancer Activity
Research has shown that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung adenocarcinoma), MCF7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.

2. Mechanism of Action
The mechanism by which the compound exerts its anticancer effects appears to involve the following pathways:

  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Inhibition of Cell Proliferation : It has been observed to inhibit key signaling pathways involved in cell cycle progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds with structural similarities to N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide.

Case Study 1: Anticancer Screening
In a study published by Fayad et al. (2019), a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates with similar structural motifs that displayed significant cytotoxicity against A549 and MCF7 cell lines .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis indicated that modifications to the triazole and quinoxaline rings could enhance biological activity. For example:

  • Substitutions at specific positions on the phenyl rings were found to improve potency against cancer cell lines.

Comparative Analysis

To better understand the biological activity of N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide in relation to other compounds with similar structures, the following table summarizes key findings:

Compound Name Main Activity IC50 (µM) Notes
N-(3,5-Dimethylphenyl)-2-{[3-(4-Methylphenyl)-...}Anticancer1.61Significant cytotoxicity in A549 cells
N-(4-Methylphenyl)-2-{[6-Methylthieno...}Anticancer0.98Effective against multiple cancer cell lines
7-(4-Chlorophenyl)-4-Oxo-Thieno...Antimicrobial0.45Exhibits broad-spectrum antimicrobial activity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.